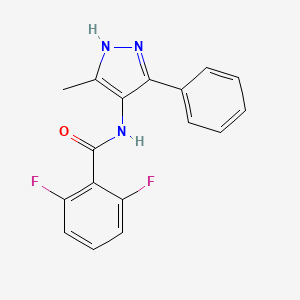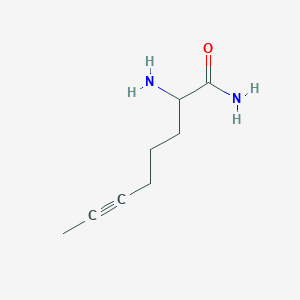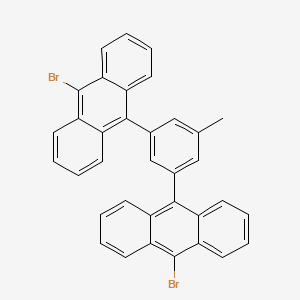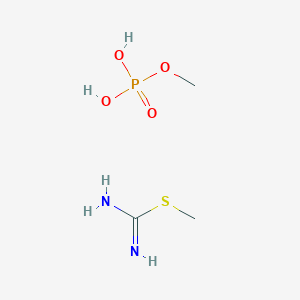
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that features both azido and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a naphthalene derivative.
Functional Group Introduction: Introduction of the dimethylamino group at the 5-position of the naphthalene ring.
Sulfonamide Formation: Conversion of a suitable precursor to the sulfonamide derivative.
Azido Group Introduction: Introduction of azido groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The azido groups can undergo oxidation reactions, potentially forming nitrenes.
Reduction: Reduction of azido groups to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like peroxides or other oxidizing agents.
Reduction: Reagents such as hydrogen gas with a catalyst, or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitrene intermediates.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the presence of azido groups.
Medicine: Exploration as a precursor for drug development.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example:
Bioconjugation: The azido groups can react with alkynes in a click chemistry reaction to form stable triazole linkages.
Drug Development: If used as a drug precursor, the mechanism would involve the interaction of the active form with specific molecular targets in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide: can be compared with other azido-containing compounds such as:
Uniqueness
- The combination of azido and sulfonamide groups in a single molecule provides unique reactivity and potential for diverse applications.
- The naphthalene core structure offers stability and a platform for further functionalization.
Propriétés
Numéro CAS |
779348-95-7 |
|---|---|
Formule moléculaire |
C16H20N8O2S |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N,N-bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H20N8O2S/c1-23(2)15-7-3-6-14-13(15)5-4-8-16(14)27(25,26)24(11-9-19-21-17)12-10-20-22-18/h3-8H,9-12H2,1-2H3 |
Clé InChI |
NCYQNHPYMTZHQF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CCN=[N+]=[N-])CCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14207920.png)





![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)

![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)
